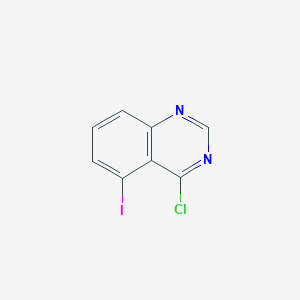
6-(2,4-Difluorophenyl)pyridazin-3-ol
Overview
Description
“6-(2,4-Difluorophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H6F2N2O and a molecular weight of 208.16 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “6-(2,4-Difluorophenyl)pyridazin-3-ol”, has been a topic of interest in organic chemistry . The most common synthesis involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of “6-(2,4-Difluorophenyl)pyridazin-3-ol” consists of a pyridazinone ring with a 2,4-difluorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2,4-Difluorophenyl)pyridazin-3-ol” include a molecular weight of 208.16 g/mol and a molecular formula of C10H6F2N2O .Scientific Research Applications
Pharmacological Properties
Pyridazines, including 6-(2,4-Difluorophenyl)pyridazin-3-ol, have been explored for their pharmacological properties. Research by Druey et al. (1954) discusses various pyridazines substituted in the 3- and 6-position, noting some derivatives have anticonvulsive properties and similarities to blood pressure-lowering drugs (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Structural Analysis
The structure of related compounds has been studied, such as in the work by Saldías et al. (2020), investigating the structural properties of a mononuclear ReI complex derived from pyridazin-3-yl fragments (Saldías, Palominos, Pizarro, & Vega, 2020).
Synthesis of Derivatives
Ibrahim and Behbehani (2014) explored the synthesis of novel pyridazin-3-one derivatives, providing a general route for their synthesis and discussing their potential applications in creating fused azines (Ibrahim & Behbehani, 2014).
Anticonvulsant and Structural Properties
Georges et al. (1989) examined the crystal structures of various anticonvulsant compounds, including 6-substituted pyridazines, providing insights into their molecular structure and potential pharmacological applications (Georges, Vercauteren, Evrard, & Durant, 1989).
Corrosion Inhibition
Research by Mashuga et al. (2017) studied the inhibitory effects of pyridazine derivatives, including 6-substituted variants, on the corrosion of mild steel, highlighting their potential application in materials science (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-difluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAZKYBFRTHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Difluorophenyl)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



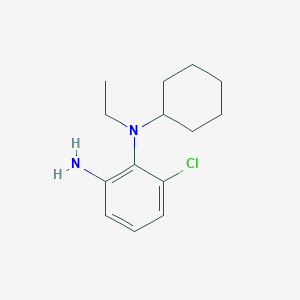


![3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester](/img/structure/B1415112.png)
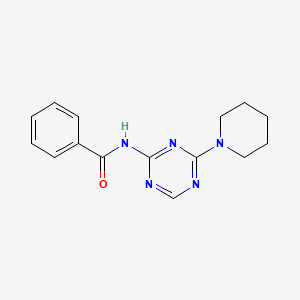
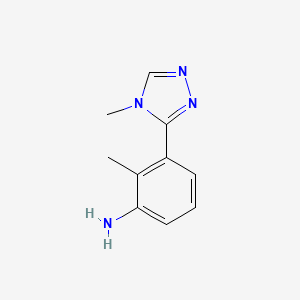
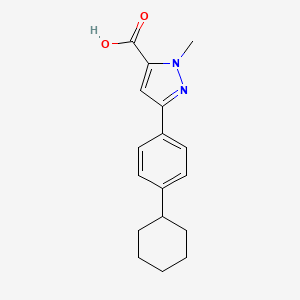
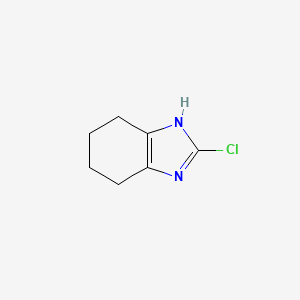


![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

![Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B1415125.png)
